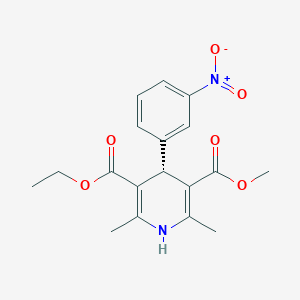
4-N-Pentylphenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Pentylphenylmagnesium bromide, also known as 4-n-pentylphenyl Grignard reagent, is an organometallic compound with the molecular formula C11H15BrMg and a molecular weight of 251.45 g/mol. This compound has garnered significant attention in the scientific community due to its remarkable chemical, physical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-N-Pentylphenylmagnesium bromide can be synthesized from 4’-bromovalerophenone . The synthesis involves the reaction of 4’-bromovalerophenone with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of Grignard reagent synthesis apply. Industrial production would involve scaling up the laboratory synthesis, ensuring proper handling of reagents, and maintaining an inert atmosphere to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
4-N-Pentylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.
Aplicaciones Científicas De Investigación
4-N-Pentylphenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-N-Pentylphenylmagnesium bromide involves its role as a nucleophile. It reacts with electrophilic centers in various substrates, leading to the formation of new bonds. The magnesium atom in the compound coordinates with the substrate, facilitating the nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmagnesium bromide
- 4-Methylphenylmagnesium bromide
- 4-Ethylphenylmagnesium bromide
Comparison
4-N-Pentylphenylmagnesium bromide is unique due to its pentyl group, which imparts different steric and electronic properties compared to other phenylmagnesium bromides. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Propiedades
IUPAC Name |
magnesium;pentylbenzene;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHMHQMKQCKHW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)







